molecular formula C16H16O3 B1597200 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 588681-48-5

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No. B1597200
M. Wt: 256.3 g/mol
InChI Key: WTFDYRVHUUOBKL-UHFFFAOYSA-N
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Description

“3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588681-48-5 . It has a molecular weight of 256.3 and its IUPAC name is 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is 1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” has a molecular weight of 256.3 . It is a solid at room temperature .

Scientific Research Applications

Use in Organic Chemistry

“3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16 H16 O3 . It is used in organic chemistry as a building block for the synthesis of more complex molecules .

Use in Antioxidant and Antibacterial Activities

This compound has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities . The benzamides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Safety And Hazards

The safety data sheet (SDS) for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .

properties

IUPAC Name

3-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFDYRVHUUOBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388047
Record name 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde

CAS RN

588681-48-5
Record name 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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